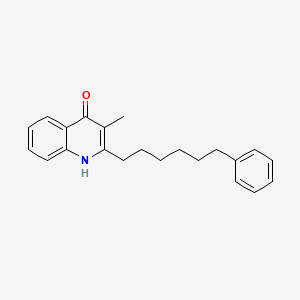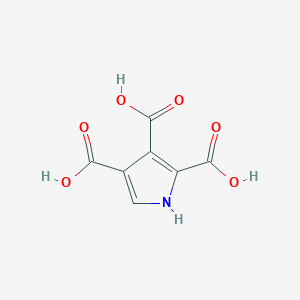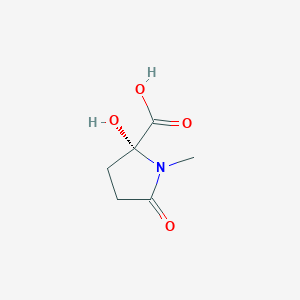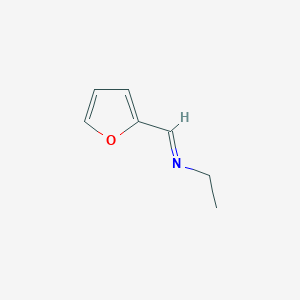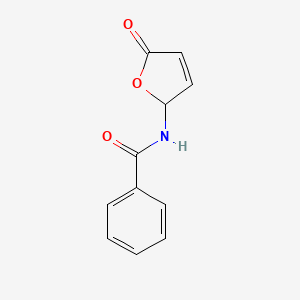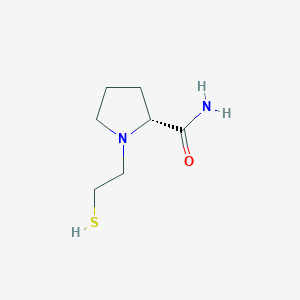
(R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound featuring a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 2-mercaptoethanol.
Formation of Intermediate: The carboxylic acid group is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate ester or anhydride.
Nucleophilic Substitution: The mercaptoethyl group is introduced through a nucleophilic substitution reaction, where 2-mercaptoethanol reacts with the activated intermediate.
Amidation: The final step involves the conversion of the ester or anhydride intermediate to the carboxamide using ammonia or an amine under mild conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Chemistry:
Ligand Design: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: Investigated as a potential drug candidate for its biological activity and pharmacokinetic properties.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the formulation of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The carboxamide group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-Acetylcysteine: A compound with a similar mercaptoethyl group but different overall structure.
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar mercapto group.
Uniqueness: ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to form covalent bonds with proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2OS |
|---|---|
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
(2R)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m1/s1 |
Clé InChI |
APYLQTJDDAEXAY-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)CCS)C(=O)N |
SMILES canonique |
C1CC(N(C1)CCS)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


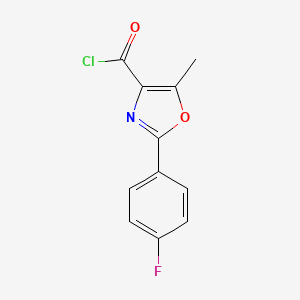
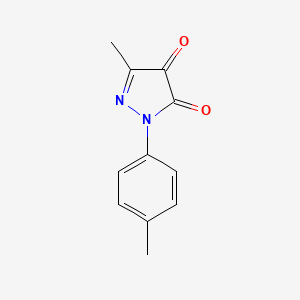
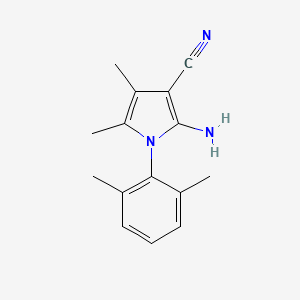
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
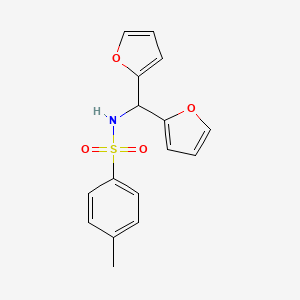
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
